molecular formula C9H11Cl2NO B571556 (R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol CAS No. 849938-01-8

(R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol

Cat. No.: B571556
CAS No.: 849938-01-8
M. Wt: 220.093
InChI Key: SDQHHIMPZYXBMS-SSDOTTSWSA-N
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Description

®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11Cl2NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol typically involves the reduction of 3-(3,4-dichlorophenyl)propanoic acid using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at 0°C and then allowed to warm to room temperature, followed by the addition of Rochelle’s salt to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LAH) are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dichlorophenyl)propanal.

    Reduction: Formation of 3-(3,4-dichlorophenyl)propane.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol has various scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-amino-3-(3,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-8-2-1-6(4-9(8)11)3-7(12)5-13/h1-2,4,7,13H,3,5,12H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQHHIMPZYXBMS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](CO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273722
Record name (βR)-β-Amino-3,4-dichlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849938-01-8
Record name (βR)-β-Amino-3,4-dichlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849938-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Amino-3,4-dichlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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